5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole
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Overview
Description
5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole is a complex organic compound characterized by the presence of an oxirane ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole typically involves the reaction of 4-(3,3-dimethyloxiran-2-yl)butan-2-one with 1,3-benzodioxole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Dimethyloxiran-2-yl)butan-2-one
- 5-[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]-2-methylphenol
- 5-[4-(3,3-Dimethyloxiran-2-yl)butan-2-yloxy]-1,3-benzodioxole
Uniqueness
5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole is unique due to the combination of the oxirane ring and the benzodioxole moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
CAS No. |
34646-77-0 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-[4-(3,3-dimethyloxiran-2-yl)butan-2-yloxy]-1,3-benzodioxole |
InChI |
InChI=1S/C15H20O4/c1-10(4-7-14-15(2,3)19-14)18-11-5-6-12-13(8-11)17-9-16-12/h5-6,8,10,14H,4,7,9H2,1-3H3 |
InChI Key |
JWWRSPDTPYXUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1C(O1)(C)C)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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